3-Methyl-1,5-diphenyl-1H-1,2,4-triazole
Description
3-Methyl-1,5-diphenyl-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 3 and phenyl groups at positions 1 and 5. Triazoles are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties .
Properties
CAS No. |
42141-09-3 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-methyl-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-12-16-15(13-8-4-2-5-9-13)18(17-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
CICJNFIXVURENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction between aryl diazonium salts and isocyanides . This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to yield the desired triazole.
Industrial Production Methods: Industrial production of triazoles, including this compound, often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of triazoles with high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitro-substituted triazoles.
Scientific Research Applications
3-Methyl-1,5-diphenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Comparisons of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole and Analogous Triazoles
*Estimated based on structural analogs (e.g., ).
Key Findings
Substituent Position and Triazole Isomerism :
- The 1,2,4-triazole core (target compound) differs from 1,2,3-triazoles (e.g., ) in electronic distribution and hydrogen-bonding patterns. 1,2,4-Triazoles generally exhibit stronger intermolecular interactions, enhancing crystallinity and thermal stability .
- Substituent positions significantly influence biological activity. For example, 1,5-diphenyl substitution in 1,2,4-triazoles may improve π-π stacking in protein binding compared to 1,4-disubstituted analogs .
Functional Group Impact: Methyl vs. Chloromethyl Group: The chloromethyl derivative () offers a reactive site for further functionalization, unlike the inert methyl group in the target compound. Nitro Group: 3-Nitro-1-phenyl-1H-1,2,4-triazole () exhibits radical reactivity due to its electron-deficient core, contrasting with the electron-donating methyl group in the target compound.
Synthetic Approaches :
- Multi-component reactions (e.g., ) and metal-catalyzed methods (e.g., InCl3 in ) are common for triazole synthesis. The target compound may require similar strategies but with phenyl and methyl precursors.
Biological and Material Applications :
- Triazoles with bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl in ) show antimicrobial activity, suggesting that the target compound’s diphenyl groups could enhance bioactivity through hydrophobic interactions.
- 1,2,4-Triazolo[1,5-a]pyrimidine derivatives () demonstrate antiviral activity, implying that structural optimization of the target compound could yield similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
